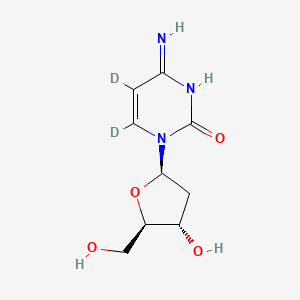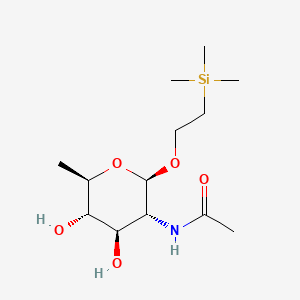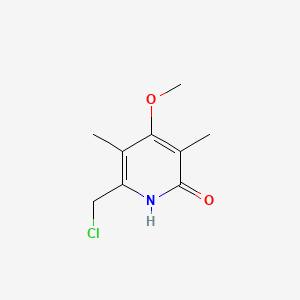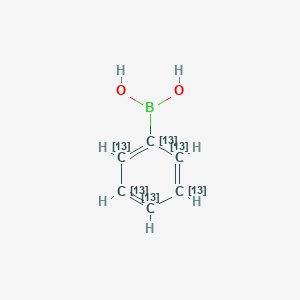
(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid is a boronic acid derivative where the cyclohexatrienyl ring is labeled with carbon-13 isotopes at all six positions. This compound is of significant interest in various fields of research due to its unique isotopic labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated cyclohexatrienyl compound with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of (1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted cyclohexatrienyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways through isotopic labeling.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, especially in the context of boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Applied in the production of advanced materials and polymers with specific isotopic compositions for enhanced properties.
Wirkmechanismus
The mechanism of action of (1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid involves its interaction with various molecular targets and pathways. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the isotopic labeling allows for precise tracking and analysis of metabolic processes using NMR spectroscopy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylboronic acid: Similar structure but without isotopic labeling.
Phenylboronic acid: Contains a phenyl ring instead of a cyclohexatrienyl ring.
(1,2,3,4,5,6-13C6)benzylboronic acid: Similar isotopic labeling but with a benzyl group.
Uniqueness
(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid is unique due to its complete carbon-13 labeling, which provides enhanced sensitivity and resolution in NMR studies. This makes it particularly valuable for detailed structural and mechanistic investigations in both chemical and biological research.
Eigenschaften
Molekularformel |
C6H7BO2 |
|---|---|
Molekulargewicht |
127.89 g/mol |
IUPAC-Name |
(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid |
InChI |
InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
HXITXNWTGFUOAU-IDEBNGHGSA-N |
Isomerische SMILES |
B([13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)(O)O |
Kanonische SMILES |
B(C1=CC=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride](/img/structure/B13841048.png)
![(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13841051.png)
![Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)
![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)
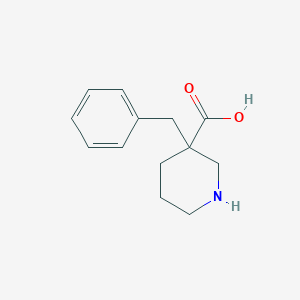
![3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl](/img/structure/B13841079.png)
![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
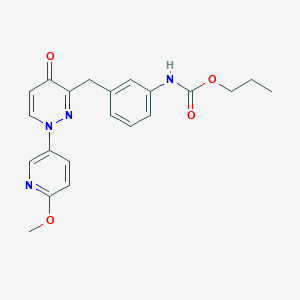
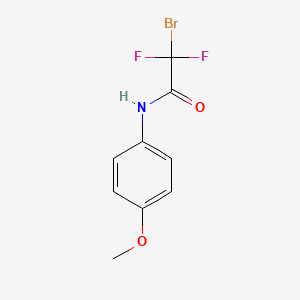
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
